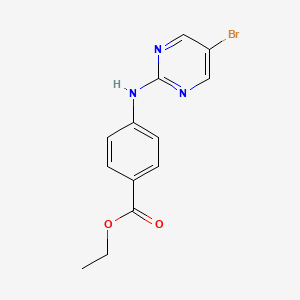
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate is a chemical compound with the molecular formula C13H12BrN3O2 and a molecular weight of 322.16 g/mol . This compound is known for its applications in chemical research and development due to its unique structure, which includes a bromopyrimidine moiety attached to an aminobenzoate ester.
Méthodes De Préparation
The synthesis of Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate typically involves the reaction of 5-bromopyrimidine-2-amine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate can be compared with other similar compounds such as:
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate: This compound has a dichloropyrimidine moiety instead of a bromopyrimidine, which may result in different chemical and biological properties.
2-Amino-5-bromopyridine: This compound has a similar brominated aromatic amine structure but lacks the benzoate ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
1260810-13-6 |
|---|---|
Formule moléculaire |
C13H12BrN3O2 |
Poids moléculaire |
322.16 g/mol |
Nom IUPAC |
ethyl 4-[(5-bromopyrimidin-2-yl)amino]benzoate |
InChI |
InChI=1S/C13H12BrN3O2/c1-2-19-12(18)9-3-5-11(6-4-9)17-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3,(H,15,16,17) |
Clé InChI |
QIUHTOOQZOAPNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)


![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)






